molecular formula C10H13BrO4 B8311123 1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene

1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene

Cat. No.: B8311123
M. Wt: 277.11 g/mol
InChI Key: QUTMGIRQMRNOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C10H13BrO4. This compound is characterized by the presence of bromine, methoxy, and methoxymethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene typically involves the bromination of 3,4-dimethoxy-2-methoxymethoxy-benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or carbon tetrachloride at low temperatures to ensure selective bromination.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium or potassium salts of the nucleophiles.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation of the methoxy groups would produce aldehydes or acids.

Scientific Research Applications

1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

    Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals or agrochemicals. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: Research into the compound’s derivatives may lead to the discovery of new drugs or treatments for diseases. Its structural features make it a candidate for medicinal chemistry studies.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity allows for the modification of existing materials to enhance their performance.

Mechanism of Action

The mechanism of action of 1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene depends on its specific application and the reactions it undergoes. In general, the bromine atom and methoxy groups play key roles in its reactivity. The bromine atom can act as a leaving group in substitution reactions, while the methoxy groups can participate in oxidation or reduction reactions. The compound’s molecular targets and pathways are determined by the nature of the reactions and the specific derivatives formed.

Comparison with Similar Compounds

1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:

    1-Bromo-3,4-dimethoxybenzene: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.

    1-Bromo-2-methoxy-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which significantly alters its chemical properties and reactivity.

    This compound: Similar in structure but may have different reactivity due to the position of the methoxymethoxy group.

Properties

Molecular Formula

C10H13BrO4

Molecular Weight

277.11 g/mol

IUPAC Name

1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene

InChI

InChI=1S/C10H13BrO4/c1-12-6-15-9-7(11)4-5-8(13-2)10(9)14-3/h4-5H,6H2,1-3H3

InChI Key

QUTMGIRQMRNOOA-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1OC)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.